molecular formula C16H13ClN2OS B2999855 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-48-8

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2999855
CAS RN: 865545-48-8
M. Wt: 316.8
InChI Key: DZIKYCKPDSTRGS-FBMGVBCBSA-N
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Description

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known to have various biological activities and are used in the development of new pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazol derivatives can be synthesized through various methods. For instance, 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Heterocyclic Synthesis and FunctionalizationThe synthesis and functionalization of heterocyclic compounds, particularly those involving benzothiazole units, are of significant interest due to their biological and pharmacological properties. For example, Basheer and Rappoport (2006) explored the reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds, leading to the formation of various heterocyclic compounds including 1,3-thiazolidines, and benzothiazolinone derivatives Basheer & Rappoport, 2006. This research underscores the versatility of benzothiazole derivatives in synthesizing diverse heterocyclic structures, which can be extrapolated to the synthesis and application of "(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide."

Anticancer and Antimicrobial Applications

Benzothiazole derivatives have been extensively studied for their anticancer and antimicrobial properties. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021. This highlights the potential for benzothiazole and benzamide derivatives, including "(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide," to serve as scaffolds for developing new anticancer agents.

Photophysical and Fluorescence Studies

The photophysical properties of benzothiazole derivatives make them attractive for fluorescence studies and sensor development. Suman et al. (2019) investigated benzimidazole/benzothiazole-based azomethines, demonstrating their capability as fluorescent sensors for metal ions Suman, Bubbly, Gudennavar, & Gayathri, 2019. This suggests that "(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide" could be explored for similar applications, leveraging its benzothiazole moiety for photophysical and sensor applications.

properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIKYCKPDSTRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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